2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid

概述

描述

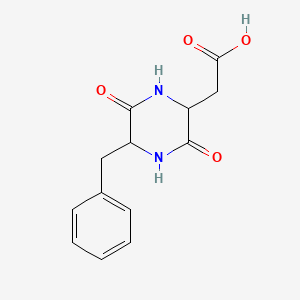

2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid is a compound that belongs to the diketopiperazine family. It is known for its role as an impurity in aspartame, a widely used artificial sweetener . This compound has a molecular formula of C13H14N2O4 and a molecular weight of 262.26 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid involves multiple steps. One common method includes the reaction of benzylamine with acetoacetic acid, followed by cyclization and oxidation steps . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound is often carried out using high-performance liquid chromatography (HPLC) to ensure purity and consistency . This method allows for the separation and quantification of the compound from other impurities, making it suitable for pharmaceutical applications.

化学反应分析

Acetylation and Condensation Reactions

The compound’s piperazine ring undergoes acetylation and condensation under specific conditions. In a patented synthesis :

-

Acetic anhydride treatment : Reacting the precursor 2,5-dioxopiperazine-3-acetamide (II) with acetic anhydride (molar ratio 5–7:1) at 90–150°C yields an N,N'-diacetyl intermediate (III).

-

Benzaldehyde condensation : Intermediate III reacts with benzaldehyde (molar ratio 1.5–10:1) in the presence of a strong base (e.g., potassium t-butoxide) at −20–30°C to form a benzylidene derivative (IV).

| Reaction Step | Reagents/Conditions | Product |

|---|---|---|

| Acetylation | Acetic anhydride (5–7 eq.), 90–150°C | N,N'-Diacetyl derivative (III) |

| Condensation | Benzaldehyde (1.5–10 eq.), KOtBu, DMF/t-BuOH, −20–30°C | Benzylidene intermediate (IV) |

Reductive Transformations

Catalytic hydrogenation selectively reduces the benzylidene or benzyl groups:

-

Benzylidene reduction : Intermediate IV is hydrogenated using palladium/carbon or palladium black in dimethylformamide (DMF) or methanol at −50–50°C to yield a benzyl-substituted product (VI) .

-

Benzyl group hydrogenolysis : Under similar conditions, the benzyl group can be cleaved, though this is less common due to steric hindrance from the adjacent substituents.

| Reduction Type | Catalyst | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Benzylidene | Pd/C | DMF/MeOH | −50–50°C | Benzyl derivative (VI) |

| Benzyl | Pd/C | Acetic acid | 0–30°C | Deprotected piperazine |

Hydrazine-Mediated Deacetylation

Treatment with hydrazine removes acetyl protecting groups:

-

Intermediate IV reacts with hydrazine (2–4 eq.) in DMF or methanol at 15–35°C to yield 3-benzylidene-6-cyanomethyl-2,5-dioxopiperazine (V) .

-

Further reduction of V produces the final benzyl-substituted compound (I), demonstrating the role of hydrazine in deprotection.

Carboxylic Acid Reactivity

The acetic acid moiety participates in typical carboxylic acid reactions:

-

Esterification : Forms methyl esters (e.g., methyl 2-(5-benzyl-3,6-dioxopiperazin-2-yl)acetate) via Fischer esterification .

-

Salt formation : Reacts with bases (e.g., NaOH) to generate water-soluble sodium salts.

-

Amide coupling : Utilizes coupling agents (e.g., DCC) to form peptide bonds, though steric hindrance may limit efficiency.

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Methanol/H2SO4 | Methyl ester |

| Salt formation | NaOH | Sodium salt |

| Amide coupling | DCC/DMAP | Amide derivative |

Ring-Opening and Rearrangement

The dioxopiperazine ring is susceptible to nucleophilic attack:

-

Alkaline conditions : Ring opening occurs via hydroxide attack at the carbonyl groups, yielding linear aspartic acid derivatives.

-

Acid-catalyzed rearrangements : Protonation of the ketone oxygen facilitates ring contraction or expansion, though such reactions are less documented for this specific compound.

Comparative Stability and Side Reactions

科学研究应用

Pharmaceutical Applications

The primary application of 2-(5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid lies in its role as an impurity in the synthesis of aspartame, a widely used artificial sweetener. As an impurity, it serves as a reference standard for quality control in pharmaceutical formulations.

This compound has been investigated for its utility in high-performance liquid chromatography (HPLC) methods, which are crucial for separating and quantifying various compounds, including diastereomers of aspartame.

HPLC Method Development

A study highlighted the development of an HPLC method to analyze low levels of aspartame diastereomers using this compound as a standard. The method demonstrated high repeatability and reproducibility, essential for ensuring accurate results in analytical testing .

Table 2: HPLC Method Performance Metrics

| Metric | Value |

|---|---|

| Recovery at 0.01 wt% | 99.1% |

| RSDr (Relative Standard Deviation) at 0.04 wt% | 0.3% |

| RSDR (Reproducibility) | 0.6% |

Biological Research Applications

Research indicates that diketopiperazines, including this compound, may have biological activities that warrant further investigation. They are known to interact with various biological systems and could potentially lead to the development of new therapeutic agents.

Potential Therapeutic Uses

The structural properties of this compound suggest it could serve as a scaffold for designing biologically active compounds . Studies have shown that diketopiperazines can influence neurotransmitter levels and may have implications for treating neurological disorders .

作用机制

The mechanism of action of 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. As a diketopiperazine, it can form stable complexes with metal ions and participate in various biochemical reactions. Its effects are mediated through the modulation of enzyme activity and the stabilization of protein structures .

相似化合物的比较

Cycloaspartylphenylalanine: Another diketopiperazine with similar structural features.

Aspartame Impurity A: A related compound found as an impurity in aspartame.

Uniqueness: 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid is unique due to its specific structural configuration and its role as an impurity in aspartame. Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.

生物活性

2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid, also known as DKP (Diketopiperazine), is a compound derived from aspartame and has garnered attention for its potential therapeutic applications. Its biological activity is attributed to its influence on various biochemical pathways, cellular functions, and molecular interactions.

- Molecular Formula : C14H16N2O4

- Molecular Weight : 276.29 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be summarized as follows:

- Enzyme Interaction : It can act as both an inhibitor and an activator of enzymes involved in metabolic pathways. For instance, it has been shown to inhibit enzymes that metabolize aspartame, potentially affecting neurotransmitter levels in the brain.

- Neurotransmitter Modulation : Research indicates that DKP can alter levels of key neurotransmitters such as dopamine. This modulation may influence cognitive functions and behavioral outcomes in animal models.

- Cell Signaling Pathways : The compound affects cell signaling pathways and gene expression, leading to changes in cellular metabolism and function. These effects are crucial for understanding its therapeutic potential.

The compound serves as a scaffold for the synthesis of biologically active compounds, indicating its utility in drug development. It interacts with various biomolecules through specific binding mechanisms, which are essential for its biological effects.

Table 1: Summary of Cellular Effects of DKP

| Effect | Description |

|---|---|

| Neurotransmitter Levels | Alters dopamine and its metabolites, influencing mood and cognition |

| Gene Expression | Modulates expression of genes associated with metabolic pathways |

| Cell Metabolism | Affects cellular metabolism by interacting with key enzymes |

Dosage Effects in Animal Models

Studies have shown that the effects of DKP vary significantly with dosage:

- Low Doses : Beneficial effects include improved cognitive function and neurotransmitter modulation.

- High Doses : Potential adverse effects may arise due to excessive enzyme inhibition or metabolic disruption.

Metabolic Pathways

DKP is involved in several metabolic pathways related to the metabolism of aspartame. It interacts with enzymes such as peptidases and hydrolases, facilitating its breakdown into smaller metabolites that may also exhibit biological activity.

Transport and Distribution

The transport of DKP within cells is mediated by specific transporters that ensure proper localization and accumulation in target tissues. This distribution is critical for its overall biological activity.

Subcellular Localization

The localization of DKP within cellular compartments influences its activity. It is often directed to specific organelles through targeting signals or post-translational modifications, which are vital for its functional roles.

Case Studies

Research has demonstrated the potential therapeutic applications of DKP:

- Cognitive Enhancement : In a study involving rats, administration of low doses of DKP resulted in improved memory performance in maze tests.

- Neuroprotective Effects : Another study highlighted its protective effects against neurotoxicity induced by high levels of aspartame.

属性

IUPAC Name |

2-(5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c16-11(17)7-10-13(19)14-9(12(18)15-10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,14,19)(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHJXYUDIBQDDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044244 | |

| Record name | 3-Carboxymethyl-6-benzyl-2,5-diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-cis-Cyclo(aspartylphenylalanyl) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55102-13-1, 5262-10-2 | |

| Record name | 3-Carboxymethyl-6-benzyl-2,5-diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055102131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carboxymethyl-6-benzyl-2,5-diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S-cis)-5-benzyl-3,6-dioxopiperazine-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-cis-Cyclo(aspartylphenylalanyl) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

256 - 258 °C | |

| Record name | L-cis-Cyclo(aspartylphenylalanyl) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid in relation to aspartame?

A1: this compound, also known as diketopiperazine (DKP), is a known degradation product of aspartame. [] Aspartame, a widely used artificial sweetener, can degrade under various conditions, forming DKP. Monitoring DKP levels is crucial for ensuring the quality and safety of aspartame-containing products.

Q2: How does the research paper propose to analyze this compound in aspartame?

A2: The research paper details a method for determining the concentration of this compound in aspartame using High Performance Liquid Chromatography (HPLC). [] HPLC is a widely used analytical technique that allows for the separation and quantification of individual components within a mixture. This method can be valuable for quality control purposes in the food and pharmaceutical industries.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。